A Technical Guide to the Synthesis and Properties of (S)-1-Boc-3-benzylpiperazine
A Technical Guide to the Synthesis and Properties of (S)-1-Boc-3-benzylpiperazine
(S)-1-Boc-3-benzylpiperazine , with the CAS Number 475272-55-0, is a chiral heterocyclic building block crucial in the field of medicinal chemistry and drug development.[1][] Its structure, featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a benzyl group at the stereogenic center, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[3] This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its applications for researchers and scientists in the pharmaceutical industry.
Physicochemical and Computational Properties
(S)-1-Boc-3-benzylpiperazine is typically a white to yellow solid-liquid mixture under standard conditions.[4] For long-term stability, it should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon.[4] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [][4] |
| Molecular Weight | 276.37 g/mol | [][4] |
| Appearance | White to yellow Solid-Liquid Mixture | [4] |
| Boiling Point | 379.8 ± 22.0 °C (Predicted) | [][4] |
| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [][4] |
| pKa | 8.45 ± 0.40 (Predicted) | [4] |
| Storage Temperature | 2–8 °C (under inert gas) | [4] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |
| LogP | 2.438 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 2 | [5] |
**Synthesis and Experimental Protocols
The synthesis of (S)-1-Boc-3-benzylpiperazine requires a stereospecific approach to establish the chiral center. A common strategy involves the cyclization of a chiral precursor. The following workflow illustrates a representative synthetic route.
Caption: Synthetic workflow for (S)-1-Boc-3-benzylpiperazine.
This protocol is a representative method adapted from general procedures for Boc protection and piperazine ring formation.
Materials and Reagents:
-
(S)-Phenylalaninol
-
Di-tert-butyl carbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
-
N,N'-di-Boc-ethylenediamine
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (eluents)
Procedure:
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Step 1: Boc Protection of (S)-Phenylalaninol
-
Dissolve (S)-phenylalaninol (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl carbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-phenylalaninol.
-
-
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve the product from Step 1 in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 4 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, water, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the tosylated intermediate.
-
-
Step 3: Piperazine Ring Formation
-
In a separate flask, dissolve N,N'-di-Boc-ethylenediamine (1.0 eq) in anhydrous THF and add sodium hydride (1.1 eq) at 0 °C.
-
Stir for 30 minutes, then add a solution of the tosylated intermediate from Step 2 in THF.
-
Heat the reaction to reflux for 24 hours.
-
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to yield (S)-1,4-di-Boc-2-benzylpiperazine.
-
-
Step 4: Selective Deprotection
-
Dissolve the di-Boc protected piperazine from Step 3 in DCM.
-
Add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C. The less sterically hindered Boc group is selectively removed.
-
Stir at room temperature for 3 hours.
-
Carefully neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the final product, (S)-1-Boc-3-benzylpiperazine, via flash column chromatography.
-
Spectroscopic Characterization
Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While specific experimental spectra are proprietary to manufacturers, the expected data can be predicted based on the molecular structure.
| Technique | Expected Peaks / Chemical Shifts (δ) |
| ¹H NMR | δ 7.20-7.40 (m, 5H, Ar-H), δ 3.80-4.20 (m, piperazine protons), δ 2.70-3.10 (m, piperazine & benzylic protons), δ 1.45 (s, 9H, Boc -C(CH₃)₃) |
| ¹³C NMR | δ 170.0 (C=O, Boc), δ 138.0 (Ar-C), δ 129.0, 128.5, 126.5 (Ar-CH), δ 80.0 (Boc -C(CH₃)₃), δ 50-60 (piperazine carbons), δ 40.0 (benzyl CH₂), δ 28.5 (Boc -CH₃) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2975 (Aliphatic C-H stretch), ~1690 (C=O stretch, Boc), ~1450, 1495 (Ar C=C bend) |
A general protocol for obtaining NMR and IR data is as follows:
-
NMR Spectroscopy [6]
-
Sample Preparation: Dissolve 10-20 mg of (S)-1-Boc-3-benzylpiperazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.
-
¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data using a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.
-
Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
-
FT-IR Spectroscopy [6]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Collect a background spectrum first. Then, run the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Applications in Drug Development
(S)-1-Boc-3-benzylpiperazine is a versatile intermediate used to synthesize a range of pharmaceutical candidates, particularly those targeting the central nervous system. Its utility stems from the ability to deprotect the Boc group and further functionalize the piperazine nitrogen, allowing for the introduction of diverse pharmacophores.
Caption: Role of (S)-1-Boc-3-benzylpiperazine in drug discovery.
-
Sigma-1 (σ1) Receptor Ligands: Benzylpiperazine derivatives have been extensively studied as ligands for the σ1 receptor, a unique intracellular chaperone protein involved in modulating pain signals.[7] Compounds synthesized from this intermediate have shown potential as non-opioid analgesics for treating neuropathic and inflammatory pain.[7]
-
Dopamine and Serotonin Receptor Modulators: The piperazine scaffold is a common feature in drugs targeting dopamine (D2) and serotonin (5-HT1A) receptors.[8] By incorporating the (S)-1-Boc-3-benzylpiperazine core, medicinal chemists can develop novel antipsychotics, antidepressants, and anxiolytics with improved efficacy and side-effect profiles.[8][9]
-
Lead Compound Optimization: In drug discovery, intermediates like (S)-1-Boc-3-benzylpiperazine are critical for optimizing lead compounds.[] They allow for systematic structural modifications to improve potency, selectivity, bioavailability, and other pharmacokinetic properties, accelerating the transition from a laboratory discovery to a viable drug candidate.[]
References
- 1. 1-Boc-(4-苄基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-1-BOC-3-BENZYL-PIPERAZINE [chembk.com]
- 4. (S)-1-Boc-3-benzylpiperazine CAS#: 475272-55-0 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
